An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxyquinoline-3-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Hydroxyquinoline-3-carbonitrile Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1] Within this privileged class, 4-hydroxyquinoline-3-carbonitrile emerges as a molecule of significant interest. Its unique arrangement of a hydroxyl group, a cyano moiety, and the quinoline core imparts a distinct electronic and steric profile, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[2] This guide provides a comprehensive exploration of the core physicochemical properties of 4-hydroxyquinoline-3-carbonitrile, offering insights into its synthesis, structural characteristics, and the critical phenomenon of tautomerism that governs its behavior and reactivity. Understanding these fundamental properties is paramount for its effective utilization in drug discovery and material science.
Molecular Structure and Tautomerism: A Duality of Character
4-Hydroxyquinoline-3-carbonitrile possesses the chemical formula C₁₀H₆N₂O and a molar mass of 170.17 g/mol .[3] A critical aspect of its chemistry is the existence of a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form. This dynamic equilibrium is not merely a theoretical concept but a determining factor in the molecule's reactivity, spectroscopic signature, and biological interactions. The predominance of one tautomer over the other can be influenced by the solvent, pH, and solid-state packing forces.[4]
Caption: Tautomeric equilibrium of 4-hydroxyquinoline-3-carbonitrile.
Theoretical studies on related 4-hydroxyquinoline derivatives suggest that the relative stability of the tautomers is influenced by substituents.[5] The electron-withdrawing nature of the 3-cyano group is expected to impact the electronic distribution within the quinoline ring, thereby influencing the position of this equilibrium.
Synthesis of the 4-Hydroxyquinoline Core
Conceptual Synthetic Workflow: Gould-Jacobs Reaction
Caption: Conceptual workflow for the synthesis of 4-hydroxyquinoline-3-carbonitrile.
Experimental Protocol: A General Approach
Objective: To synthesize the 4-hydroxyquinoline-3-carbonitrile core via a modified Gould-Jacobs reaction.
Materials:
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Aniline
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Ethyl cyanoacetate (or a suitable malononitrile derivative)
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High-boiling point solvent (e.g., diphenyl ether)
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Ethanol
-
Hexane
Procedure:
-
Condensation: In a round-bottom flask, equimolar amounts of aniline and ethyl cyanoacetate are combined. The mixture is heated, typically at temperatures ranging from 100-140°C, for a period of 1 to 3 hours to facilitate the condensation reaction and elimination of ethanol. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Cyclization: The crude condensation product is then added to a high-boiling point solvent, such as diphenyl ether. The mixture is heated to a high temperature, often around 250°C, to induce thermal cyclization. This step is typically carried out for a shorter duration, for example, 30 minutes to 2 hours.
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Isolation and Purification: Upon cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the crude product. The solid is collected by filtration, washed with hexane to remove the high-boiling point solvent, and then can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Causality Behind Experimental Choices: The choice of a high-boiling point solvent is crucial for the cyclization step, as it requires significant thermal energy to overcome the activation barrier for the ring-closing reaction. The use of hexane for precipitation is based on the principle of insolubility of the polar product in a non-polar solvent, allowing for its separation from the non-polar reaction medium.
Physicochemical Properties: A Quantitative Overview
A summary of the key physicochemical properties of 4-hydroxyquinoline-3-carbonitrile is presented in the table below. It is important to note that while some data is from experimental sources, other values are predicted and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O | [3] |
| Molar Mass | 170.17 g/mol | [3] |
| Appearance | Solid, usually a powder | [3] |
| Melting Point | ~248 - 250 °C | [3] |
| Solubility in Water | Poorly soluble | [3] |
| Solubility in DMSO | Expected to be soluble | Inferred |
| pKa | Prediction required | - |
| LogP | Prediction required | - |
| Stability | Stable under normal conditions | [3] |
Note: The solubility in Dimethyl Sulfoxide (DMSO) is inferred from the common use of this solvent for dissolving similar heterocyclic compounds for biological screening and NMR analysis.[7] A precise quantitative value requires experimental determination.
Spectroscopic Characterization: Deciphering the Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring system. The chemical shifts will be influenced by the electronic effects of the hydroxyl and cyano groups. The proton on the C2 position is anticipated to be a singlet in the downfield region. The protons on the benzene ring will likely appear as a complex multiplet. The presence of the tautomeric equilibrium may lead to peak broadening or the appearance of two sets of signals, depending on the solvent and temperature.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The carbonyl carbon of the keto tautomer would appear significantly downfield (around 170-180 ppm). The remaining aromatic carbons will resonate in the typical range of 110-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups and probing the tautomeric state.
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O-H/N-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretch of the enol form or the N-H stretch of the keto form.
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C≡N Stretching: A sharp, medium intensity peak around 2230-2210 cm⁻¹ is characteristic of the nitrile group.
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C=O Stretching: A strong absorption in the range of 1680-1640 cm⁻¹ would be a clear indicator of the presence of the keto tautomer.
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Aromatic C=C and C=N Stretching: Multiple bands in the 1600-1450 cm⁻¹ region will correspond to the vibrations of the quinoline ring system.
A study on the vibrational spectra of the related 4-hydroxy-3-cyano-7-chloro-quinoline provides a useful reference for the expected peak positions.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 170.
-
Fragmentation: Common fragmentation pathways for quinolones often involve the loss of CO, HCN, and cleavage of the ring system, providing structural information.[10]
Applications in Drug Discovery and Beyond
The 4-hydroxyquinoline-3-carbonitrile scaffold is a versatile building block with significant potential in several scientific domains:
-
Pharmaceutical Intermediates: It serves as a key precursor for the synthesis of compounds with potential antimicrobial and anticancer properties.[2] The quinoline core is a well-known pharmacophore in many approved drugs.
-
Agrochemicals: This molecule is also utilized in the development of new pesticides and herbicides.[2]
-
Material Science: Its unique electronic structure makes it a candidate for the synthesis of organic electronic materials.
Conclusion and Future Directions
4-Hydroxyquinoline-3-carbonitrile is a molecule with a rich chemical character, defined by its tautomeric nature and the interplay of its functional groups. While its fundamental physicochemical properties are partially documented, this guide highlights the need for more comprehensive experimental data, particularly in the areas of quantitative solubility, pKa, and detailed spectroscopic analysis of the pure compound. The synthesis of this molecule and its derivatives offers a fertile ground for the discovery of new bioactive agents and functional materials. Future research should focus on the development of efficient and scalable synthetic routes and a thorough investigation of its tautomeric equilibrium under various conditions to fully unlock its potential in medicinal chemistry and material science.
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